3-Cyclopropoxy-5-(methylthio)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-(methylsulfanyl)aniline: is an organic compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . This compound features a cyclopropoxy group and a methylsulfanyl group attached to an aniline ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through nucleophilic substitution reactions where a suitable aniline derivative is reacted with cyclopropyl and methylsulfanyl reagents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available aniline derivatives. The process includes halogenation, nucleophilic substitution, and purification steps to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-5-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Cyclopropoxy-5-(methylsulfanyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in organic synthesis and medicinal chemistry .
Biology and Medicine: drug discovery and development . Its structural features may be explored for antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials . Its derivatives may find applications in agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(methylsulfanyl)aniline depends on its interaction with biological targets. The cyclopropoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfanyl group can modulate its electronic properties, affecting its reactivity and stability .
Comparison with Similar Compounds
- 3-Cyclopropoxy-4-(methylsulfanyl)aniline
- 3-Cyclopropoxy-5-(ethylsulfanyl)aniline
- 3-Cyclopropoxy-5-(methylsulfinyl)aniline
Uniqueness: 3-Cyclopropoxy-5-(methylsulfanyl)aniline is unique due to the specific positioning of the cyclopropoxy and methylsulfanyl groups on the aniline ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methylsulfanylaniline |
InChI |
InChI=1S/C10H13NOS/c1-13-10-5-7(11)4-9(6-10)12-8-2-3-8/h4-6,8H,2-3,11H2,1H3 |
InChI Key |
PWHSSUCUBUTCBB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)OC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.